molecular formula C13H14N4O5S B7727836 3-[[2-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetyl]amino]propanoic acid

3-[[2-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetyl]amino]propanoic acid

Cat. No.: B7727836
M. Wt: 338.34 g/mol
InChI Key: SZPFTSAGTWSPLR-VIZOYTHASA-N
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Description

3-[[2-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetyl]amino]propanoic acid is a complex organic compound that features a furan ring, a thiazole ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetyl]amino]propanoic acid typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the dehydration of 1,4-diketones or the Paal-Knorr synthesis.

    Formation of the Thiazole Ring: The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Coupling Reactions: The furan and thiazole rings are then coupled through a hydrazone formation reaction, where a hydrazine derivative reacts with an aldehyde or ketone.

    Acetylation and Propanoic Acid Addition: The final steps involve acetylation and the addition of the propanoic acid moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The hydrazone linkage can be reduced to form hydrazines.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)

Major Products

    Oxidation: Furanones

    Reduction: Hydrazines

    Substitution: Halogenated or nitrated thiazole derivatives

Scientific Research Applications

3-[[2-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetyl]amino]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antibacterial properties.

    Medicine: Investigated for its potential use in developing new antibiotics.

Mechanism of Action

The compound exerts its effects primarily through interactions with bacterial enzymes and proteins. The furan and thiazole rings are known to interfere with bacterial cell wall synthesis and protein function, leading to antibacterial activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound disrupts essential bacterial processes, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-carboxylic acid
  • Thiazole-4-carboxylic acid
  • Hydrazones of furan derivatives

Uniqueness

What sets 3-[[2-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetyl]amino]propanoic acid apart is its unique combination of a furan ring, a thiazole ring, and a propanoic acid moiety. This combination provides a distinct set of chemical properties and biological activities that are not found in simpler compounds.

Properties

IUPAC Name

3-[[2-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O5S/c18-10(14-4-3-11(19)20)6-9-12(21)16-13(23-9)17-15-7-8-2-1-5-22-8/h1-2,5,7,9H,3-4,6H2,(H,14,18)(H,19,20)(H,16,17,21)/b15-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPFTSAGTWSPLR-VIZOYTHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=NNC2=NC(=O)C(S2)CC(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=N/NC2=NC(=O)C(S2)CC(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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